molecular formula C12H10N2O4S B3039324 4-Amino-2-nitrodiphenyl sulfone CAS No. 1017059-70-9

4-Amino-2-nitrodiphenyl sulfone

Cat. No.: B3039324
CAS No.: 1017059-70-9
M. Wt: 278.29 g/mol
InChI Key: BZXUSYDVDLVGRU-UHFFFAOYSA-N
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Description

4-Amino-2-nitrodiphenyl sulfone is an organic compound that belongs to the sulfone class of chemicals. It is characterized by the presence of an amino group and a nitro group attached to a diphenyl sulfone backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-nitrodiphenyl sulfone typically involves the nitration of diphenyl sulfone followed by the reduction of the nitro group to an amino group. One common method includes:

    Nitration: Diphenyl sulfone is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-nitrodiphenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-2-nitrodiphenyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-nitrodiphenyl sulfone involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dapsone: A well-known sulfone used in the treatment of leprosy and other bacterial infections.

    Sulfoxone: Another sulfone with similar antimicrobial properties.

Uniqueness

4-Amino-2-nitrodiphenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino and nitro group on the diphenyl sulfone backbone allows for diverse chemical modifications and applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUSYDVDLVGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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